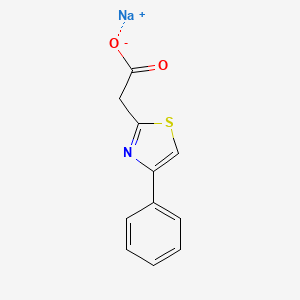

Sodium 2-(4-phenyl-1,3-thiazol-2-yl)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

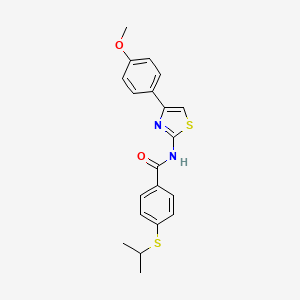

“Sodium 2-(4-phenyl-1,3-thiazol-2-yl)acetate” is a compound that contains a thiazole ring, which is a five-membered heterocyclic compound containing both sulfur and nitrogen . Thiazoles are important in the world of chemistry due to their aromaticity and many reactive positions where various reactions may take place .

Synthesis Analysis

The synthesis of thiazole derivatives often involves reactions with hydrazonoyl halides . These reactions can generate a variety of compounds, including 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines .Molecular Structure Analysis

The thiazole ring in the compound consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds, rendering aromatic ring properties . This aromaticity is evidenced by the 1H NMR chemical shift of the ring protons .Chemical Reactions Analysis

Thiazoles have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . The calculated pi-electron density marks C5 as the primary site for electrophilic substitution, and C2-H as susceptible to deprotonation .Wissenschaftliche Forschungsanwendungen

1. Catalysis in Synthesis

Sodium fluoride has been identified as an efficient catalyst for the synthesis of 1,3-thiazoles, a class of compounds related to Sodium 2-(4-phenyl-1,3-thiazol-2-yl)acetate. This catalysis is noted for its simplicity and efficiency, producing analytically pure products rapidly at ambient temperature (Banothu et al., 2014).

2. Role in Electrochemical Studies

A study discusses the electrochemical copolymerization of a monomer similar to this compound, highlighting its potential in electrochemical applications. The research emphasizes the compound's utility in enhancing optical and electrochromic properties (Soylemez et al., 2015).

3. Pharmaceutical Research

Research into thiosemicarbazides, triazoles, and Schiff bases derived from similar thiazol compounds demonstrates potential in pharmaceutical applications, particularly as antihypertensive agents. These compounds have shown good activity and low toxicity, indicating their significance in medicinal chemistry (Abdel-Wahab et al., 2008).

4. Chemical Synthesis and Reactions

The sodium salt of similar carboxylic acids has been used in condensation reactions to produce thienopyranones and thienopyridinones, showcasing the versatility of sodium-based compounds in chemical synthesis (Ames & Ribeiro, 1975).

Wirkmechanismus

Target of Action

Sodium 2-(4-phenyl-1,3-thiazol-2-yl)acetate is a derivative of thiazole, a heterocyclic compound that has been found to have diverse biological activities . Thiazole derivatives have been reported to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . .

Mode of Action

Thiazole derivatives have been reported to interact with various targets, leading to different biological effects . For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .

Biochemical Pathways

Thiazole derivatives have been reported to activate or inhibit various biochemical pathways and enzymes, leading to different biological effects .

Result of Action

Thiazole derivatives have been reported to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

The nature of these interactions can vary widely, depending on the specific structure of the thiazole derivative .

Cellular Effects

Thiazoles have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiazoles can exert their effects at the molecular level through several mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Eigenschaften

IUPAC Name |

sodium;2-(4-phenyl-1,3-thiazol-2-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2S.Na/c13-11(14)6-10-12-9(7-15-10)8-4-2-1-3-5-8;/h1-5,7H,6H2,(H,13,14);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKMQJNVPNNTMGJ-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)CC(=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8NNaO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2923057.png)

![Methyl 4-((9-(3-morpholinopropyl)-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2923060.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-methylbenzamide](/img/structure/B2923061.png)

![[2-(Tert-butylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2923070.png)

![5-Fluoro-N-[2-methoxy-2-(2-methylphenyl)ethyl]pyrimidin-2-amine](/img/structure/B2923071.png)

![2-[2-[(6-methoxypyridin-3-yl)carbamoyl]phenyl]acetic Acid](/img/structure/B2923074.png)

![Methyl (4-((4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)phenyl)carbamate](/img/structure/B2923075.png)